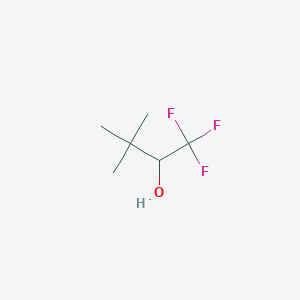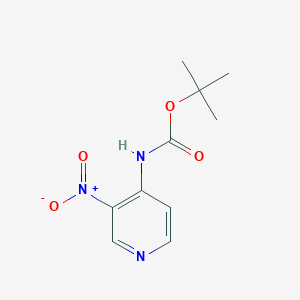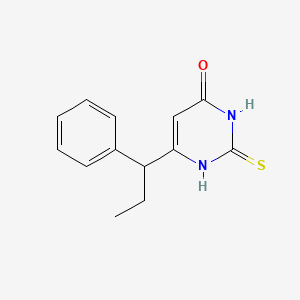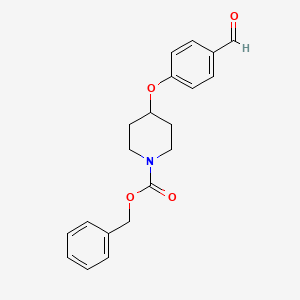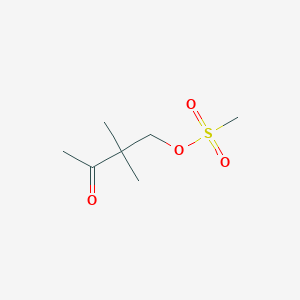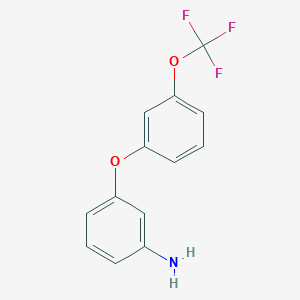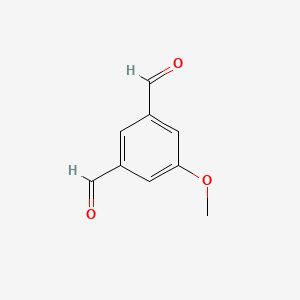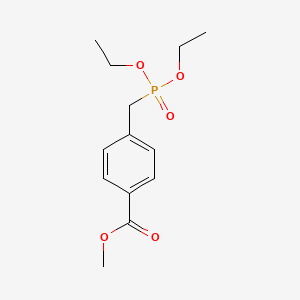
Methyl 4-(diethoxyphosphorylmethyl)benzoate
概述
描述
Methyl 4-(diethoxyphosphorylmethyl)benzoate is an organic compound with the molecular formula C13H19O5P. It is a phosphonate ester derivative of benzoic acid and is known for its applications in various chemical reactions and research fields. This compound is characterized by its aromatic ring structure, which is substituted with a diethoxyphosphorylmethyl group and a methyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(diethoxyphosphorylmethyl)benzoate can be synthesized through a reaction between methyl 4-(bromomethyl)benzoate and triethylphosphite. The reaction is typically carried out under a nitrogen atmosphere at a temperature of 160°C for 2 hours. The excess triethylphosphite is then removed under reduced pressure to yield the desired product as a colorless oil .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient reaction conditions and purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Methyl 4-(diethoxyphosphorylmethyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethoxyphosphorylmethyl group.
Oxidation and Reduction Reactions: The aromatic ring and ester group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Triethylphosphite: Used in the synthesis of the compound.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Such as benzoic acid derivatives.
Reduction Products: Such as reduced aromatic compounds.
Hydrolysis Products: Such as 4-(diethoxyphosphorylmethyl)benzoic acid.
科学研究应用
Methyl 4-(diethoxyphosphorylmethyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 4-(diethoxyphosphorylmethyl)benzoate involves its interaction with molecular targets through its functional groups. The diethoxyphosphorylmethyl group can participate in nucleophilic and electrophilic reactions, while the aromatic ring can undergo various transformations. The compound’s effects are mediated through its ability to form stable intermediates and products in chemical reactions.
相似化合物的比较
Similar Compounds
Methyl 4-(bromomethyl)benzoate: A precursor in the synthesis of methyl 4-(diethoxyphosphorylmethyl)benzoate.
Diethyl 4-methoxycarbonylbenzylphosphonate: A related phosphonate ester with similar reactivity.
Methyl 4-(hydroxymethyl)benzoate: A compound with a hydroxymethyl group instead of a diethoxyphosphorylmethyl group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of both the diethoxyphosphorylmethyl group and the methyl ester group allows for versatile applications in various chemical and biological contexts.
属性
IUPAC Name |
methyl 4-(diethoxyphosphorylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYPSGYDIRZUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449367 | |
| Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14295-52-4 | |
| Record name | Methyl 4-[(diethoxyphosphinyl)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14295-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

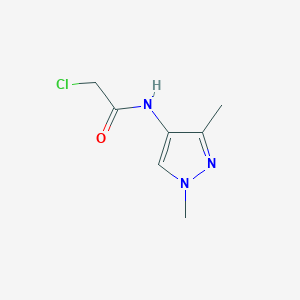
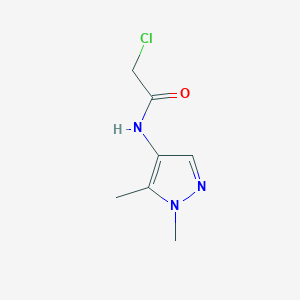

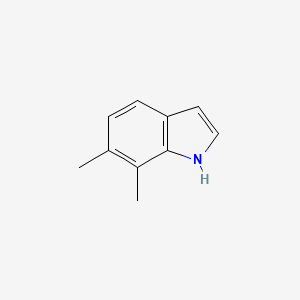
![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)
